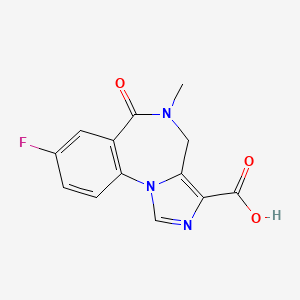
Flumazenil acid
Cat. No. B1679448
Key on ui cas rn:
84378-44-9
M. Wt: 275.23 g/mol
InChI Key: SFVXVWJBSJCRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05468854
Procedure details


Ro 15-1788 (0.82 g, 2.71 mmol) was dissolved in 80 ml of 10% methanolic KOH and the solution was stirred for 24 h at room temperature. The solvent was evaporated in vacuo and the residue was dissolved in 50 ml of distilled water. The aqueous solution was cooled to 4° C. and the pH adjusted to 6 by dropwise addition of 1M aqueous HCl. The desired product was crystallized from the solution at pH 6. The solution was left to stand at 4° C. for 10 min and filtered. The filter cake was washed with ice-cold distilled water and dried overnight in vacuo at 60° C. to give III (0.72 g, 97%); crystallization from 50% aqueous ethanol (20 ml) afforded small colorless laminae: mp 273°-274° C.; 1H-NMR (d6 -DMSO) δ 3.08 (s, 3H, NMe), 4.60 (m, 1H), 5.05 (m, 1H), 7.60-7.67 (m, 2H), 7.79 (dd, 1H, J=4.5 Hz, J=8.50 Hz), 8.29 (s, 1H); IR (KBr) 2000-3600, 3110, 1700 (broad), 1670, 1490, 1220, 890 cm-1 ; CIMS M+H=276, C13H10FN3O23 requires M+H=276. Analysis calculated for C213H10FN3O3 :C 56.73, H 3.66, and N 15.27% showed C 56.80, H 3.71, and N 15.29%.


Name
Yield
97%
Identifiers


|
REACTION_CXSMILES
|
CC[O:3][C:4]([C:6]1[N:16]=[CH:15][N:14]2[C:7]=1[CH2:8][N:9]([CH3:22])[C:10]([C:12]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:13]=12)=[O:11])=[O:5]>[OH-].[K+]>[F:21][C:19]1[CH:18]=[CH:17][C:13]2[N:14]3[CH:15]=[N:16][C:6]([C:4]([OH:5])=[O:3])=[C:7]3[CH2:8][N:9]([CH3:22])[C:10](=[O:11])[C:12]=2[CH:20]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.82 g
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred for 24 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in 50 ml of distilled water
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous solution was cooled to 4° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the pH adjusted to 6 by dropwise addition of 1M aqueous HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The desired product was crystallized from the solution at pH 6
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The solution was left
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at 4° C. for 10 min
|
|
Duration
|
10 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with ice-cold
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight in vacuo at 60° C.
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC2=C(C(N(CC=3N2C=NC3C(=O)O)C)=O)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.72 g | |
| YIELD: PERCENTYIELD | 97% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
